8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring with a bromine atom at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one involves the radical bromination-induced ipso cyclization of N-arylpropiolamides. This method utilizes tetrabutylammonium bromide (TBAB) and oxone as reagents . The reaction sequence includes a radical bromo α-addition into the alkyne, followed by ipso-cyclization and ortho-trapping of the spirocyclic intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: It can form complex cyclic structures through further cyclization processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and resins.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the bromine atom, which can significantly alter its reactivity and applications.
2-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with the bromine atom at a different position, affecting its chemical behavior.
Uniqueness
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications. This positional isomerism can lead to different chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
8-bromo-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGSWEPMUVKUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619185 | |
Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-48-6 | |
Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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